molecular formula C18H18O3 B14361854 Ethyl 4-hydroxy-3,4-diphenylbut-2-enoate CAS No. 93098-02-3

Ethyl 4-hydroxy-3,4-diphenylbut-2-enoate

Cat. No.: B14361854
CAS No.: 93098-02-3
M. Wt: 282.3 g/mol
InChI Key: NPZJOHCFQAMVRS-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-3,4-diphenylbut-2-enoate is an α,β-unsaturated ester characterized by a hydroxy group at the 4-position, two phenyl substituents at the 3- and 4-positions, and an ethyl ester moiety. The compound’s conjugated enoate system and aromatic substituents suggest applications in organic synthesis, pharmaceuticals, or coordination chemistry, depending on substituent effects .

Properties

CAS No.

93098-02-3

Molecular Formula

C18H18O3

Molecular Weight

282.3 g/mol

IUPAC Name

ethyl 4-hydroxy-3,4-diphenylbut-2-enoate

InChI

InChI=1S/C18H18O3/c1-2-21-17(19)13-16(14-9-5-3-6-10-14)18(20)15-11-7-4-8-12-15/h3-13,18,20H,2H2,1H3

InChI Key

NPZJOHCFQAMVRS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C1=CC=CC=C1)C(C2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-hydroxy-3,4-diphenylbut-2-enoate typically involves the reaction of ethyl acetoacetate with benzaldehyde in the presence of a base, such as sodium ethoxide. The reaction proceeds through an aldol condensation followed by dehydration to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-hydroxy-3,4-diphenylbut-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-3,4-diphenylbut-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group and phenyl rings play a crucial role in binding to these targets, leading to inhibition or activation of specific pathways. The ester group can undergo hydrolysis, releasing active metabolites that further contribute to its biological effects .

Comparison with Similar Compounds

Ethyl 4-Hydroxy-3,5-Di-(4′-Hydroxybenzyl)Benzyl Ether (Gastrotribenzin C)

  • Structure : Ethyl ester with di-(4′-hydroxybenzyl) and hydroxybenzyl substituents.
  • Key Data :
    • NMR: δH 3.41 (q, OCH2CH3), δC 65.6 (OCH2CH3), confirmed via HMBC correlations .
  • Comparison :
    • The ethyl ester and hydroxy groups mirror the target compound, but the additional 4′-hydroxybenzyl substituents enhance hydrogen-bonding capacity and polarity. This likely increases solubility in polar solvents compared to the diphenyl-substituted analog .

Nickel Complexes of 4-Hydroxy-3,5-Di-tert-Butylbenzylphosphonic Acid Esters

  • Structure : Ethyl or methyl esters of phosphonic acid with tert-butyl and hydroxy groups.
  • Applications : Used as ligands in nickel complexes for industrial stabilizers or catalysts .
  • Comparison: The phosphonic acid ester group introduces strong metal-chelating ability, unlike the target compound’s enoate system. However, the ethyl ester moiety common to both suggests similar hydrolytic stability under basic conditions .

Ethyl (2E)-4-(4-Bromo-2-Formyl-6-Methoxyphenoxy)But-2-enoate

  • Structure: Ethyl enoate with bromo, methoxy, and formyl substituents.
  • Key Data :
    • Molecular Formula: C14H15BrO5; Molar Mass: 343.17 g/mol .
  • Comparison :
    • The bromo and methoxy groups increase molecular weight and lipophilicity compared to the diphenyl-substituted compound. The formyl group adds electrophilicity, enhancing reactivity in nucleophilic additions .

Ethyl (Z)-3-(4-Methylphenyl)But-2-enoate

  • Structure: Z-configured enoate with a 4-methylphenyl substituent.
  • Safety Data : Requires precautions for inhalation and handling .
  • Comparison: The Z-configuration may lead to steric hindrance, reducing stability compared to the E-isomer or the target compound’s planar conjugated system.

Ethyl 4-(2,6-Difluorophenyl)-2-Hydroxy-4-Oxobut-2-enoate

  • Structure: Enoate with difluorophenyl, hydroxy, and oxo groups.
  • Key Feature : Fluorine substituents enhance electronegativity and metabolic stability .
  • Comparison: The oxo group introduces keto-enol tautomerism, absent in the target compound. Fluorine’s electron-withdrawing effect increases acidity of the hydroxy group, altering reactivity in hydrogen-bonding interactions .

Critical Analysis of Substituent Effects

  • Hydroxy Groups : Enhance solubility in polar solvents and participation in H-bonding, critical for biological activity (e.g., gastrotribenzin C ).
  • Ester Moieties : Ethyl esters balance hydrolytic stability and volatility compared to methyl analogs, influencing industrial applications .

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